molecular formula C8H12ClNO3 B1381473 3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride CAS No. 1803612-01-2

3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride

Cat. No.: B1381473
CAS No.: 1803612-01-2
M. Wt: 205.64 g/mol
InChI Key: KFLPFGNRVLQXDO-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11NO3·HCl. It is a derivative of furan, a heterocyclic organic compound, and contains a dimethylamino group attached to a methyl group, which is further connected to the furan ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride typically involves the reaction of furan-2-carboxylic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity. The furan ring provides a stable framework that can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.

    3-[(Methylamino)methyl]furan-2-carboxylic acid: Contains a methylamino group instead of a dimethylamino group, affecting its reactivity and interactions.

    2-Furoic acid: A simpler derivative of furan with different chemical properties.

Uniqueness

3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride is unique due to the presence of the dimethylamino group, which enhances its reactivity and potential applications in various fields. This compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-9(2)5-6-3-4-12-7(6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLPFGNRVLQXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(OC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803612-01-2
Record name 2-Furancarboxylic acid, 3-[(dimethylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803612-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(dimethylamino)methyl]furan-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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